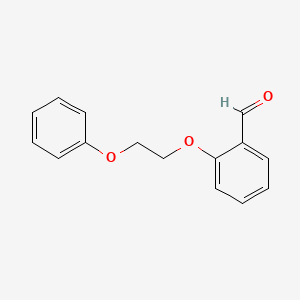
2-(2-Phenoxyethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Phenoxyethoxy)benzaldehyde” is a chemical compound with the molecular formula C15H14O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of “this compound” can be achieved from Salicylaldehyde and 2-Phenoxyethylbromide . Another approach involves a two-step, one-pot reduction/cross-coupling procedure . An enzymatic process for the production of benzaldehyde from l-phenylalanine has also been developed .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C15H14O3 . It has a molecular weight of 242.27 .Chemical Reactions Analysis
Benzaldehyde, a related compound, has been shown to undergo various reactions. For instance, it can be selectively oxidized to benzoic acid and subsequently esterified to methyl benzoate . It can also be reduced to benzyl alcohol .Applications De Recherche Scientifique
Catalysis and Reaction Mechanisms
- A study on the adsorption and reaction of benzaldehyde on MgO revealed insights into the Claisen–Schmidt condensation reaction, which could have implications for the use of 2-(2-Phenoxyethoxy)benzaldehyde in similar reactions (J. Lichtenberger, Sirena C. Hargrove-Leak, M. D. Amiridis, 2006).
Chemical Synthesis
- Research on the scalable preparation of related benzaldehyde compounds can inform the synthesis methods for this compound, enhancing its production efficiency (Sun Gui-fa, 2012).
Enzyme Catalysis
- Studies on enzyme-catalyzed asymmetric C–C-bond formation using benzaldehyde lyase highlight the potential for biocatalytic applications of this compound (Sven Kühl, Daniela Zehentgruber, M. Pohl, Michael Müller, S. Lütz, 2007).
Molecular Structure Analysis
- Crystal structure analysis of related benzaldehyde derivatives contributes to the understanding of the physical and chemical properties of this compound, which is crucial for its application in materials science and molecular engineering (P. G. Jene, D. Chan, B. L. Cooke, J. Ibers, 1999).
Catalytic Conversion
- Research on the catalytic conversion of 2-hydroxybenzaldehyde over palladium surfaces, using density functional theory, provides insights into the potential catalytic applications of this compound (A. Verma, N. Kishore, 2017).
Polymer Chemistry
- Studies on the synthesis of 2-(aminomethyl)phenol derivatives for benzoxazine synthesis have implications for the use of this compound in creating novel polymer structures (Shaoying Cui, C. Arza, P. Froimowicz, H. Ishida, 2020).
Antifungal Applications
- The antifungal activity of redox-active benzaldehydes, targeting cellular antioxidation, suggests potential biomedical applications for this compound in developing new antifungal strategies (Jong H. Kim, K. Chan, N. Mahoney, B. Campbell, 2011).
Propriétés
IUPAC Name |
2-(2-phenoxyethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-12-13-6-4-5-9-15(13)18-11-10-17-14-7-2-1-3-8-14/h1-9,12H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHULWVWUZLNHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
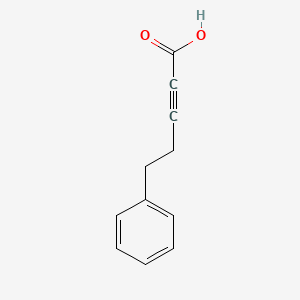
![3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)
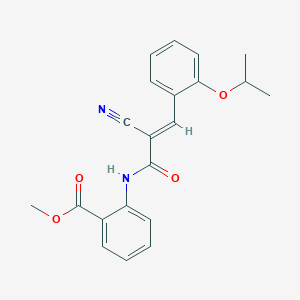
![methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2521513.png)
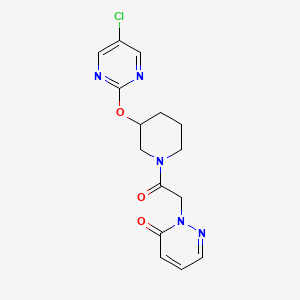
![3-(2-(4-fluorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2521518.png)
![3-Methyl-1-{1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-oxo-4-(1,3-thiazol-4-yl)azetidin-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2521520.png)
![N-(2-methoxy-5-methylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2521521.png)

![2-(6-Chloropyridine-2-carbonyl)-1-phenyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2521523.png)
![[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B2521524.png)
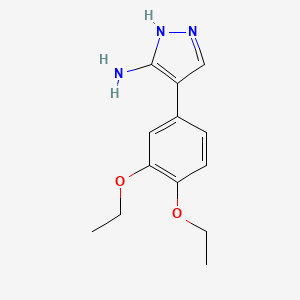
![Methyl 1-[4-cyano-5-(methylamino)-3-isothiazolyl]-4-piperidinecarboxylate](/img/structure/B2521528.png)
![Methyl 3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2521530.png)
